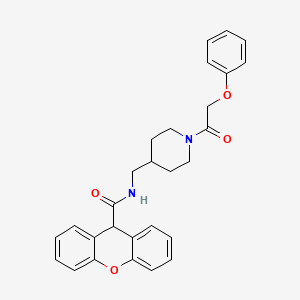

![molecular formula C22H23N5 B2471501 N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine CAS No. 900880-85-5](/img/structure/B2471501.png)

N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP).

Mode of Action

If we consider the action of similar compounds, it can be inferred that it might inhibit the atp synthase, thereby disrupting the energy production in the cells .

Biochemical Pathways

The inhibition of ATP synthase affects the biochemical pathway of ATP synthesis. ATP is a crucial molecule that provides energy for numerous biological processes. Therefore, the inhibition of ATP synthase can lead to a decrease in ATP levels, disrupting various cellular functions and leading to cell death .

Pharmacokinetics

Some similar compounds have shown good mouse/human liver microsomal stabilities , which suggests that they might have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action, assuming it acts similarly to other pyrazolo[1,5-a]pyrimidines, would be the inhibition of mycobacterial growth due to the disruption of ATP synthesis . This could potentially make it useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPP in lab experiments is its high selectivity for metal ions such as copper and zinc. Additionally, DPP has a high molar extinction coefficient, which makes it a highly sensitive probe for metal ion detection. However, one of the limitations of using DPP is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for the use of DPP in scientific research. One area of interest is the development of new DPP derivatives with improved solubility and selectivity for metal ions. Additionally, DPP could be further explored as a potential antimicrobial agent for the treatment of bacterial and fungal infections. Finally, the use of DPP in PDT for the treatment of cancer could be further optimized by investigating its effectiveness in combination with other therapies.

Synthesis Methods

The synthesis of DPP involves the reaction of 3,5-diphenylpyrazole and 2-chloro-N,N-dimethylethane-1,2-diamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically heated under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DPP.

Scientific Research Applications

DPP has been found to have various applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and zinc. DPP has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, DPP has been found to exhibit antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name |

N-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5/c1-26(2)14-13-23-21-15-20(18-11-7-4-8-12-18)25-22-19(16-24-27(21)22)17-9-5-3-6-10-17/h3-12,15-16,23H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZGRSCJKCEUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

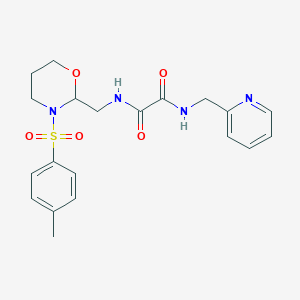

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)

![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)

![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2471437.png)

![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)